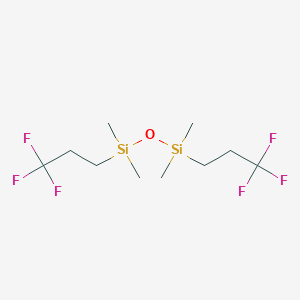
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one is a chiral compound with a specific three-dimensional arrangement of its atoms. This compound is notable for its unique stereochemistry, which can influence its chemical behavior and interactions with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one can be achieved through various methods. One common approach involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. For instance, a chemoenzymatic synthesis method can be employed, which involves the use of lipase-mediated resolution protocols . This method starts with commercially available diallylamine and involves ring-closing metathesis (RCM) via SN2 displacement reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective techniques. The use of immobilized enzymes on diatomaceous earth, such as Pseudomonas cepacia lipase, can provide high enantiomeric excess and yield .
化学反応の分析
Types of Reactions
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .
科学的研究の応用
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used to study enzyme-substrate interactions due to its specific stereochemistry.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
作用機序
The mechanism of action of (3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. Its stereochemistry allows it to fit into enzyme active sites or receptor binding pockets in a highly specific manner. This can influence various biochemical pathways and result in specific biological effects .
類似化合物との比較
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: This compound is a pheromone of the ant Tetramorium impurum and has a similar chiral methyl branching.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound is used in antibacterial applications and has a similar stereochemistry.
Uniqueness
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one is unique due to its specific cyclohexanone structure combined with chiral centers. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3/t8-,10+/m1/s1 |
InChIキー |
IBFKCSXNSLCITI-SCZZXKLOSA-N |
異性体SMILES |
C[C@@H]1CC(=O)CC[C@H]1C(C)C |
正規SMILES |
CC1CC(=O)CCC1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


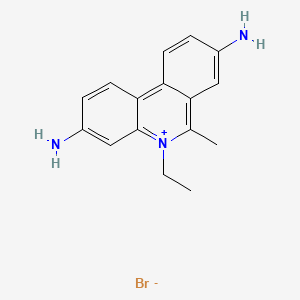
![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)

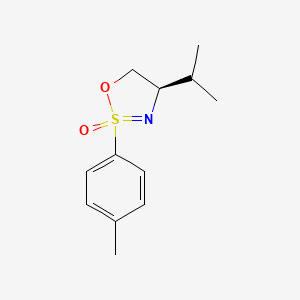
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)
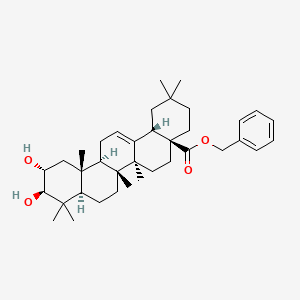
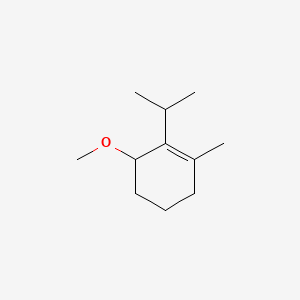
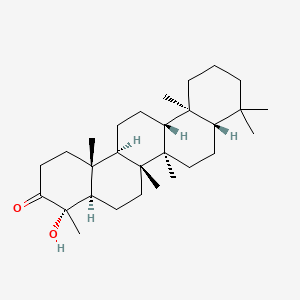
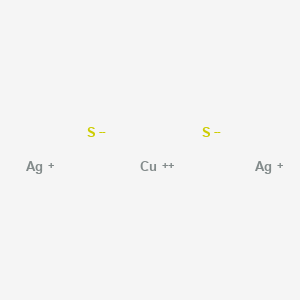

![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
